N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide
Overview
Description
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide, also known as ML277, is a small molecule inhibitor that targets the Kir7.1 potassium ion channel. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer.
Mechanism of Action
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide targets the Kir7.1 potassium ion channel, which is involved in regulating the pH of the cell. This compound inhibits the Kir7.1 channel, leading to a decrease in intracellular pH. This decrease in pH leads to cell death in cancer cells. In addition, this compound has been shown to decrease blood pressure by inhibiting the Kir7.1 channel in smooth muscle cells, leading to vasodilation. This compound has also been shown to improve glucose tolerance by inhibiting the Kir7.1 channel in pancreatic beta cells, leading to an increase in insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound leads to a decrease in intracellular pH, which leads to cell death. In smooth muscle cells, this compound leads to vasodilation, which decreases blood pressure. In pancreatic beta cells, this compound leads to an increase in insulin secretion, which improves glucose tolerance. This compound has also been shown to have a minimal effect on other potassium ion channels, indicating its specificity for the Kir7.1 channel.
Advantages and Limitations for Lab Experiments
One advantage of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide is its specificity for the Kir7.1 channel, which allows for targeted inhibition of this channel. This compound has also been shown to have minimal off-target effects on other potassium ion channels. One limitation of this compound is its relatively short half-life, which may limit its use in long-term experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for the study of N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as hypertension, diabetes, and cancer. Another direction is to develop more potent and selective inhibitors of the Kir7.1 channel based on the structure of this compound. In addition, the safety and efficacy of this compound in humans need to be further studied to determine its potential use in clinical settings.
Scientific Research Applications
N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound inhibits the Kir7.1 potassium ion channel, which is involved in regulating the pH of the cell. This compound has been shown to decrease the intracellular pH of cancer cells, leading to cell death. In addition, this compound has been shown to decrease blood pressure in animal models of hypertension, indicating its potential use in treating hypertension. This compound has also been shown to improve glucose tolerance in animal models of diabetes, suggesting its potential use in treating diabetes.
properties
IUPAC Name |
N-[4-(3-chlorophenyl)piperazine-1-carbothioyl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3OS/c19-14-2-1-3-16(12-14)22-8-10-23(11-9-22)18(25)21-17(24)13-4-6-15(20)7-5-13/h1-7,12H,8-11H2,(H,21,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGTWFLCJSFME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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